![molecular formula C14H22N2O B5054185 2-[4-(3-methylbenzyl)-1-piperazinyl]ethanol](/img/structure/B5054185.png)

2-[4-(3-methylbenzyl)-1-piperazinyl]ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

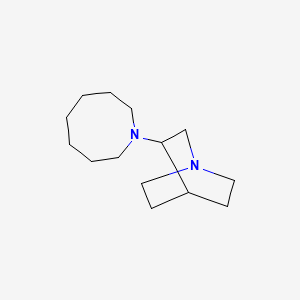

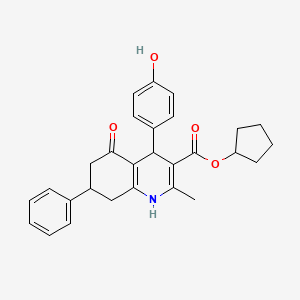

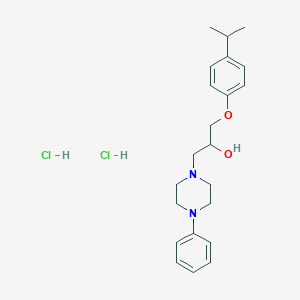

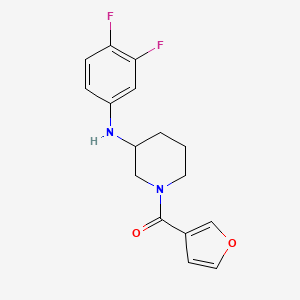

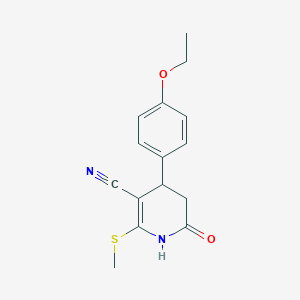

The compound “2-[4-(3-methylbenzyl)-1-piperazinyl]ethanol” is a complex organic molecule. It likely contains a piperazine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The “3-methylbenzyl” part suggests the presence of a benzyl group (a benzene ring attached to a CH2 group) with a methyl group (CH3) at the 3rd position .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which it’s reacted . Piperazine rings can participate in various reactions, including those with acids and bases, and can undergo N-alkylation .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Aplicaciones Científicas De Investigación

Potential Antidepressants

The compound has been studied for its potential as an antidepressant . In rodent models of depression, both acute and chronic treatment of the compound exhibited antidepressant-like effects . This study points to a serotonergic mechanism behind the antidepressant-like effects .

Neuro-Psychopharmacological Potentials

The compound has been extensively screened for its neuro-psychopharmacological potentials . The involvement of serotonin type-3 receptors in the neural pathways of depression has prompted research, considering these receptors as possible antidepressant drug targets .

Management of Nausea and Vomiting

Serotonin type 3 (5-HT3) antagonists, which include this compound, find an unflinching place in the management of nausea and emesis . These molecules have been extensively screened for their neuro-psychopharmacological potentials in various pre-clinical and few clinical studies .

Treatment of Cardiac Disorders

Activation or blockade of serotonin type-3 receptors is a major therapeutic approach for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, and cardiac arrhythmias .

Treatment of Respiratory Disorders

The compound could potentially be used in the treatment of respiratory disorders such as asthma and anaphylaxis .

Treatment of Hyperthyroidism

The compound could potentially be used in the treatment of hyperthyroidism .

Mecanismo De Acción

Target of Action

The primary targets of 2-(4-(3-Methylbenzyl)piperazin-1-yl)ethan-1-ol are muscarinic receptors . These receptors are a type of G protein-coupled receptor that is involved in various physiological functions, including inhibition of adenylate cyclase, breakdown of phosphoinositides, and modulation of potassium channels .

Pharmacokinetics

The compound’s effects on cardiovascular function were evaluated after it was administered by intravenous and intracerebroventricular routes . This suggests that the compound can be absorbed and distributed in the body to exert its effects.

Result of Action

The administration of 2-(4-(3-Methylbenzyl)piperazin-1-yl)ethan-1-ol results in sympathoinhibition, hypotension, and antihypertensive effects . These effects are likely due to the compound’s interaction with muscarinic receptors and its impact on the cholinergic-nitric oxide signaling pathway .

Action Environment

The action of 2-(4-(3-Methylbenzyl)piperazin-1-yl)ethan-1-ol can be influenced by various environmental factors. For instance, the presence of pharmacological antagonists can attenuate the cardiovascular effects of the compound . .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[4-[(3-methylphenyl)methyl]piperazin-1-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O/c1-13-3-2-4-14(11-13)12-16-7-5-15(6-8-16)9-10-17/h2-4,11,17H,5-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNGIXKIMMGZPOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2CCN(CC2)CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{5-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}isophthalic acid](/img/structure/B5054102.png)

![2-{[4-(2-methoxyphenoxy)butyl]amino}ethanol](/img/structure/B5054106.png)

![N-(2-methoxy-5-{[(4-pyridinylmethyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B5054125.png)

![2-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5054140.png)

![diisopropyl {(3-aminophenyl)[(4-aminophenyl)amino]methyl}phosphonate](/img/structure/B5054161.png)

![3-cyclopentyl-N-[4-(1-piperidinylcarbonyl)phenyl]propanamide](/img/structure/B5054167.png)

![3-({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5054172.png)

![N-[2-(4-fluorophenyl)ethyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5054176.png)